molecular formula C14H15N4+ B14493666 3,7-Diamino-2,5-dimethylphenazin-5-ium CAS No. 64713-24-2

3,7-Diamino-2,5-dimethylphenazin-5-ium

Cat. No.: B14493666
CAS No.: 64713-24-2
M. Wt: 239.30 g/mol
InChI Key: OADOJSAMUBKSKA-UHFFFAOYSA-O
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Description

3,7-Diamino-2,5-dimethylphenazin-5-ium is a cationic phenazinium compound of significant interest in chemical and biological research. This structural class of molecules is characterized by a tricyclic phenazinium core and is known for its redox activity and distinctive coloration. The compound is closely related to the well-characterized biological stain Safranin O (3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium chloride) . As such, it serves as a valuable synthetic intermediate and reference standard for the development of novel phenazine dyes and their applications . Researchers utilize this compound and its derivatives in a variety of scientific contexts. A primary application is in the role of a biological stain in histology and cytology, where it can act as a counterstain in protocols such as Gram staining, coloring cell nuclei red . Beyond microscopy, its properties are exploited in materials and environmental science. For instance, related safranin dyes are studied for their biosorption onto bacterial biomasses like Bacillus subtilis , providing models for understanding the removal of dye contaminants from wastewater . The core phenothiazinium and phenazinium structures are also the subject of biomedical research due to their reported biological activities, which include interactions with proteins and potential antiviral, antibacterial, and antitumour effects, making them candidates for therapeutic development . The mechanism of action for this class of compounds frequently involves their redox-active nature. They can participate in light-induced reactions with biological substrates and may act as photosensitizers or redox probes in analytical and experimental settings . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64713-24-2

Molecular Formula

C14H15N4+

Molecular Weight

239.30 g/mol

IUPAC Name

3,10-dimethylphenazin-10-ium-2,8-diamine

InChI

InChI=1S/C14H14N4/c1-8-5-12-14(7-10(8)16)18(2)13-6-9(15)3-4-11(13)17-12/h3-7H,1-2H3,(H3,15,16)/p+1

InChI Key

OADOJSAMUBKSKA-UHFFFAOYSA-O

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)N)[N+](=C2C=C1N)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3,7-Diamino-2,5-dimethylphenazin-5-ium

The construction of the polysubstituted phenazinium core requires sophisticated synthetic strategies to control the placement of functional groups. General methods for phenazine (B1670421) synthesis include the Wohl-Aue reaction, condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, and oxidative cyclization of diphenylamines. guidechem.comnih.gov For a specifically substituted compound like this compound, advanced routes are necessary to ensure chemo- and regioselectivity.

Chemo-selective Synthesis Strategies

Chemo-selectivity involves the selective reaction of one functional group in the presence of others. In the synthesis of the target compound, this is crucial for differentiating between the amino and methyl groups, as well as the different positions on the aromatic rings of the precursors.

One potential chemo-selective approach involves the condensation of a suitably substituted 1,2-diaminobenzene with a substituted 1,2-benzoquinone (B1198763) or catechol derivative. For instance, the reaction of 4,6-dimethyl-1,2-diaminobenzene with a 1,2-diamino-4-nitrobenzene derivative could be envisioned. The nitro group can later be reduced to an amino group, demonstrating chemo-selectivity by reacting the diamine precursors first and modifying the nitro group in a subsequent step. The choice of reagents and reaction conditions is paramount to prevent unwanted side reactions. youtube.com For example, using a mild reducing agent would selectively reduce the nitro group without affecting the phenazine core.

Another strategy could involve the use of protecting groups. The amino functionalities of a precursor molecule could be protected, for instance as amides, to prevent them from reacting during the initial phenazine ring formation. After the core is constructed, the protecting groups can be removed to yield the desired diamino-substituted product. This approach allows for a wider range of reaction conditions to be used for the cyclization step.

Regioselective Functionalization Approaches

Regioselectivity, the control of the position of chemical bond formation, is a key challenge in the synthesis of asymmetrically substituted phenazines. acs.org The specific substitution pattern of this compound requires precise control over the placement of the amino and methyl groups.

A powerful method for achieving regioselectivity is through transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov For example, a Buchwald-Hartwig amination could be used to couple a substituted o-nitroaniline with a bromo-nitrobenzene derivative in a regioselective manner. acs.org This would be followed by a tandem catalytic reduction of the nitro groups and an oxidative cyclization to form the phenazine ring with the desired substitution pattern. acs.org

Directed C-H functionalization is another advanced strategy that allows for the introduction of substituents at specific positions on a pre-existing aromatic ring. nih.govnih.gov While challenging on electron-rich heterocyclic systems, the development of specific directing groups and catalytic systems could potentially allow for the direct amination or methylation of a phenazine precursor at the desired positions. Overcoming the strong coordination of nitrogen heteroatoms to the metal catalyst is a key hurdle that modern synthetic methods aim to address. nih.gov

The following table illustrates a conceptual regioselective synthesis of a substituted phenazine, a precursor to the target phenazinium salt.

StepReactant 1Reactant 2Catalyst/ReagentProductPurpose
14,6-dimethyl-2-nitroaniline1-bromo-2-nitro-4-aminobenzenePd(0) catalyst, baseSubstituted diphenylamine (B1679370)Regioselective C-N bond formation acs.org
2Substituted diphenylamineReducing agent (e.g., H₂, Pd/C)Oxidizing agent (e.g., air, O₂)3,7-Diamino-2,5-dimethylphenazineReductive cyclization to form the phenazine core
33,7-Diamino-2,5-dimethylphenazineAlkylating agent (e.g., methyl iodide)-This compoundQuaternization of a ring nitrogen to form the phenazinium salt

This table is a conceptual representation and does not reflect experimentally verified procedures for the specific target compound.

Catalyst Development in Phenazinium Synthesis

The development of novel catalysts is central to advancing the synthesis of complex heterocyclic molecules like phenazinium salts. In the context of phenazine synthesis, catalysts play a crucial role in facilitating key bond-forming reactions, often under milder conditions and with higher selectivity. nih.gov

Palladium-based catalysts are widely used for C-N cross-coupling reactions, which are instrumental in constructing the diphenylamine precursors to phenazines. nih.gov Advances in ligand design for palladium catalysts have enabled the coupling of a wider range of substrates with improved yields and functional group tolerance.

More recently, organocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of phenazine derivatives, acidic or basic organocatalysts can promote the condensation and cyclization steps. nih.gov For instance, a one-pot, multi-component reaction catalyzed by an organocatalyst like p-toluenesulfonic acid (p-TSA) can be an efficient way to assemble the phenazine core from simple starting materials. nih.gov

Furthermore, photocatalysis offers green and efficient alternatives for certain synthetic transformations. acs.org Visible-light photocatalysts can be used to promote oxidative C-H amination or other coupling reactions, potentially providing novel routes to functionalized phenazines under mild, ambient conditions. acs.org

Derivatization and Structural Modification of the this compound Core

Once the core structure of this compound is synthesized, its properties can be fine-tuned through derivatization and structural modification. The existing amino and methyl groups, as well as the aromatic phenazinium core itself, provide multiple sites for further chemical transformations.

Introduction of Electron-Withdrawing and Electron-Donating Moieties

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electronic and photophysical properties of the phenazinium salt. studypug.com The positions for substitution will be directed by the existing amino (strongly activating) and methyl (weakly activating) groups.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H) can be introduced through electrophilic aromatic substitution reactions. However, the electron-rich nature of the diamino-substituted phenazinium core makes such reactions challenging, as the ring is highly activated towards oxidation. Milder reaction conditions and careful choice of reagents would be necessary. For example, nitration could potentially be achieved using a gentle nitrating agent to avoid degradation of the starting material. The introduction of EWGs would lower the energy levels of the molecular orbitals, potentially leading to red-shifted absorption and emission spectra.

Electron-Donating Groups (EDGs): Additional EDGs, such as alkoxy (-OR) or alkylamino (-NHR) groups, could be introduced, although the existing amino groups already provide significant electron donation. Further functionalization might proceed via nucleophilic substitution on a suitably pre-functionalized phenazinium core (e.g., a halo-phenazinium derivative). EDGs generally increase the electron density of the π-system, which can lead to blue-shifted spectra and enhanced fluorescence quantum yields. youtube.com

The electronic effects of substituents on N-heterocycles are complex and depend on both inductive and resonance effects, as well as the position of substitution relative to the heteroatoms. rsc.org

Substituent TypeExample GroupPotential Introduction MethodExpected Effect on Electronic Properties
Electron-WithdrawingNitro (-NO₂)Electrophilic NitrationLowers HOMO/LUMO energies, potential for red-shifted absorption studypug.com
Electron-WithdrawingCyano (-CN)Sandmeyer reaction on an amino-functionalized precursorStabilizes the molecule towards oxidation studypug.com
Electron-DonatingHydroxyl (-OH)Nucleophilic substitution on a halo-phenaziniumIncreases electron density, potential for blue-shifted absorption youtube.com
Electron-DonatingAlkoxy (-OR)Williamson ether synthesis on a hydroxyl-phenaziniumEnhances fluorescence properties youtube.com

This table provides generalized information on the effects of substituents on aromatic systems.

Post-functionalization Techniques for Tailored Properties

Post-functionalization refers to the chemical modification of a fully assembled molecule to tailor its properties for specific applications. The amino groups at the 3 and 7 positions of the target compound are prime targets for such modifications.

Acylation and Alkylation: The primary amino groups can be readily acylated with acyl chlorides or anhydrides to form amides. This transformation can be used to attach a variety of functional moieties, including fluorescent dyes, bioactive molecules, or polymerizable groups. Alkylation of the amino groups can also be performed, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization and Coupling: The amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups. For example, Sandmeyer reactions can be used to install halides, cyano, or hydroxyl groups. Azo coupling with electron-rich aromatic compounds can be used to synthesize new azo dyes with extended conjugation.

These post-functionalization techniques allow for the creation of a library of derivatives from a single phenazinium core, enabling the systematic study of structure-property relationships and the development of materials with optimized performance. researchgate.net

Exploration of Novel Phenazinium Analogues

The exploration of novel analogues of the 3,7-diamino-2,8-dimethylphenazin-5-ium core, commonly known as Safranin T or Safranin O, has been a subject of scientific inquiry aimed at modulating the compound's physicochemical properties for various applications. Research efforts have focused on synthetic methodologies that allow for the introduction of diverse functional groups onto the phenazinium scaffold, thereby tuning its electronic and steric characteristics. These modifications can influence the molecule's spectroscopic properties, redox potentials, and interaction with biological systems.

Key synthetic strategies for generating novel phenazinium analogues include direct nucleophilic substitution on the phenazine ring and the post-functionalization of existing amino groups. These approaches offer pathways to a wide array of derivatives with tailored functionalities.

One prominent avenue of investigation involves the direct nucleophilic substitution of hydrogen atoms on the phenazinium ring with various amines. This method allows for the selective introduction of different substituents at the 2 and 7 positions of the phenazine core. The reaction typically proceeds sequentially, enabling the synthesis of both symmetrically and asymmetrically substituted phenazinium salts. This approach is particularly useful for introducing functionalities that can alter the solubility, and electronic properties of the parent dye.

Another significant area of research is the post-functionalization of a triamino-phenazinium core. This strategy involves the chemical modification of the amino groups, for instance, through acylation or aromatic nucleophilic substitution. By introducing electron-withdrawing moieties, researchers have successfully created analogues with significantly altered optical properties, including red-shifted absorption and emission spectra, extending into the near-infrared (NIR) region.

Furthermore, the synthesis of 2-substituted-3-amino-7-(N,N-dimethylamino)-5-phenylphenazin-5-ium chlorides represents another class of novel analogues. These compounds are synthesized via oxidative cyclization, and the nature of the substituent at the 2-position can be varied to fine-tune the properties of the resulting dye.

These synthetic explorations have led to the generation of a library of novel phenazinium analogues with a broad spectrum of properties, paving the way for their potential use in advanced materials and biomedical applications.

Research Findings on the Synthesis of Novel Phenazinium Analogues

Analogue/Derivative Class Synthetic Methodology Key Reagents/Conditions Observed Outcome/Properties
2,7-Disubstituted Phenazinium SaltsDirect Nucleophilic SubstitutionPrimary and secondary aminesSelective introduction of different substituents at the 2 and 7 positions.
Acylated Triamino-phenazinium AnaloguesPost-functionalization (Acylation)Acylating agentsIntroduction of electron-withdrawing groups, leading to red-shifted absorption and NIR emission.
Arylated Triamino-phenazinium AnaloguesPost-functionalization (Aromatic Nucleophilic Substitution)Activated aromatic compoundsSignificant alteration of the phenazinium core's electron density and optical properties.
2-Substituted-3-amino-7-(N,N-dimethylamino)-5-phenylphenazin-5-ium ChloridesOxidative CyclizationVaries depending on the desired substituentSynthesis of analogues with tailored properties based on the 2-position substituent.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Vibrational Spectroscopy Investigations of 3,7-Diamino-2,8-dimethylphenazin-5-ium

Vibrational spectroscopy serves as a powerful tool for identifying the characteristic functional groups and probing the molecular framework of the phenazinium salt.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For 3,7-Diamino-2,8-dimethylphenazin-5-ium, the IR spectrum is characterized by several key absorption bands. A broad absorption observed around 3338 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amino (-NH₂) groups. The peak at approximately 3183 cm⁻¹ is also attributed to the N-H group. The aromatic nature of the phenazine (B1670421) core is confirmed by the presence of C=C stretching vibrations within the aromatic rings, which typically appear in the 1612 cm⁻¹ to 1498 cm⁻¹ region.

Interactive Table: Key IR Spectral Data of 3,7-Diamino-2,8-dimethylphenazin-5-ium

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3338 N-H Stretching Primary Amine (-NH₂)
~3183 N-H Stretching Primary Amine (-NH₂)

Interactive Table: Selected Raman Bands of 3,7-Diamino-2,8-dimethylphenazin-5-ium

Raman Shift (cm⁻¹) Assignment
371 Phenazine ring deformation
1355 C-N stretching

Electronic Spectroscopy of 3,7-Diamino-2,8-dimethylphenazin-5-ium

Electronic spectroscopy probes the transitions of electrons between different energy levels within the molecule, providing crucial information about its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of 3,7-Diamino-2,8-dimethylphenazin-5-ium in solution reveals intense absorption bands in both the ultraviolet and visible regions, which are characteristic of its extended π-conjugated system. In aqueous or ethanolic solutions, it typically exhibits a strong absorption maximum in the visible range, around 519-530 nm. biorxiv.orgsigmaaldrich.com This absorption is responsible for its vibrant red color. An additional absorption peak is often observed in the UV region, at approximately 276 nm. biorxiv.org The position and intensity of these absorption bands can be influenced by the solvent polarity and pH.

Interactive Table: UV-Vis Absorption Data for 3,7-Diamino-2,8-dimethylphenazin-5-ium

Wavelength (λmax) Solvent Molar Extinction Coefficient (ε)
519 nm Aqueous solution 38,615 L mol⁻¹ cm⁻¹
530-534 nm 50% Ethanol 1250-1650 L mol⁻¹ cm⁻¹

Upon excitation with light of an appropriate wavelength, 3,7-Diamino-2,8-dimethylphenazin-5-ium exhibits fluorescence. Its alcoholic solutions are known to show a distinct yellow-red fluorescence. The emission spectrum is characterized by a broad band, with the emission maximum being dependent on the excitation wavelength and the solvent environment. For instance, when excited at 520 nm, it can show an emission maximum around 581-595 nm. plos.orgnih.gov The fluorescence properties can be quenched or enhanced by interactions with other molecules, a characteristic that is exploited in various sensing applications.

Interactive Table: Fluorescence Emission Data for 3,7-Diamino-2,8-dimethylphenazin-5-ium

Excitation Wavelength (λex) Emission Wavelength (λem) Solvent/Medium
520 nm ~581 nm Not specified

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is applicable only to chiral molecules, which are molecules that are non-superimposable on their mirror images. The 3,7-Diamino-2,8-dimethylphenazin-5-ium cation itself is an achiral molecule as it possesses a plane of symmetry. Therefore, in an isotropic solution, it does not exhibit a CD spectrum.

However, a CD signal can be induced if the molecule is placed in a chiral environment or if it binds to a larger chiral macromolecule, such as a protein or a nucleic acid. In such cases, the observed CD spectrum is termed an "extrinsic" CD spectrum and provides information about the binding and the conformational changes of the macromolecule upon interaction with the phenazinium dye. There is no evidence in the reviewed literature of intrinsic chirality for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including complex heterocyclic systems like 3,7-Diamino-2,5-dimethylphenazin-5-ium. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the phenazine core, the protons of the amino groups, and the protons of the methyl substituents.

Detailed ¹H NMR data for a structurally similar compound, 2,8-diamino-3,7-dimethyl-10-phenylphenazin-10-ium, analyzed in DMSO-d₆, provides valuable insights. researchgate.netnih.gov Based on this analog, the expected ¹H NMR chemical shifts for this compound are presented in the interactive table below. The symmetry of the 3,7-diamino-2,5-dimethyl substitution pattern would lead to a more simplified spectrum compared to asymmetric analogs. The protons on the phenazine ring are anticipated to appear as distinct singlets and doublets in the aromatic region of the spectrum. The protons of the two amino groups and the two methyl groups are expected to be chemically equivalent due to the molecule's symmetry, each giving rise to a single resonance.

Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Phenazine Core)~7.75Singlet
Aromatic Protons (Phenazine Core)~5.93Singlet
Methyl Protons (-CH₃)~2.26Singlet
Amino Protons (-NH₂)Broad singlet, chemical shift can vary

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

By again referencing the data from the close analog, 2,8-diamino-3,7-dimethyl-10-phenylphenazin-10-ium, we can predict the approximate chemical shifts for the carbon atoms in our target molecule. researchgate.netnih.gov The quaternary carbons of the phenazine core are expected to resonate at lower fields (higher ppm values) compared to the protonated aromatic carbons. The carbon atoms of the methyl groups will appear at a much higher field (lower ppm). The symmetry of this compound is expected to result in fewer signals than the number of carbon atoms, as chemically equivalent carbons will have the same chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C2/C8 (Carbon attached to -NH₂)~156.22
C4a/C5a~135.47
C9a/C10a~135.20
C4/C6~131.73
C3/C7 (Carbon attached to -CH₃)~129.00
C1/C9~93.52
Methyl Carbons (-CH₃)~17.24

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the context of the phenazine core, COSY would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). HMBC is essential for piecing together the entire molecular structure by connecting different fragments. For instance, it can show correlations from the methyl protons to the quaternary carbons of the phenazine ring, confirming their point of attachment. The structural determination of safranin isomers has been successfully achieved using such 2D NMR techniques. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and offering insights into its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can then be compared to the calculated mass based on its chemical formula (C₁₄H₁₅N₄⁺) to confirm its elemental composition. The molecular weight of the cation is expected to be approximately 239.1300 g/mol .

The fragmentation pathways observed in the mass spectrum can provide further structural confirmation. Under ionization, the molecular ion may undergo characteristic fragmentation, losing neutral fragments such as methyl radicals (•CH₃) or ammonia (B1221849) (NH₃). The analysis of these fragment ions helps to piece together the structure of the parent molecule. The study of related safranin compounds has utilized mass spectrometry in conjunction with NMR to confirm their determined structures. researchgate.netresearchgate.net

Photophysical and Photochemical Mechanisms of 3,7 Diamino 2,5 Dimethylphenazin 5 Ium

Light Absorption and Excitation Processes

The absorption of light by 3,7-diamino-2,5-dimethylphenazin-5-ium is characterized by strong transitions in the visible region of the electromagnetic spectrum, which is a hallmark of phenazinium dyes. This absorption is attributed to π → π* electronic transitions within the conjugated phenazinium ring system. The position and intensity of the absorption maxima are influenced by the molecular structure and the solvent environment. For analogous compounds, the absorption spectra typically show a main broad band in the visible region. For instance, Safranin T exhibits a maximum absorbance at 519 nm in aqueous solution.

The electronic transitions in phenazinium dyes can be modulated by the introduction of substituents on the aromatic core. Amino groups, acting as electron-donating groups, generally enhance the electron density of the phenazinium system. The introduction of electron-withdrawing groups can lead to a redshift in the absorption and emission properties. This tunability of the photophysical properties is a key feature of this class of dyes.

The solvent environment also plays a crucial role in the light absorption process. Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules.

Table 1: Absorption Maxima of Related Phenazinium Dyes in Different Solvents

Compound Solvent Absorption Maximum (λ_max, nm)
Phenosafranin (B118193) Aqueous Buffer ~520
Safranin T Aqueous Solution 519
Safranin O Ethanol (50%) 530

Deactivation Pathways of Excited States

Following the absorption of a photon and transition to an excited singlet state (S₁), the this compound molecule can return to the ground state (S₀) through several competing deactivation pathways. These include radiative decay (fluorescence) and non-radiative processes such as internal conversion, vibrational relaxation, and intersystem crossing to a triplet state.

Fluorescence is the radiative decay from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.

The fluorescence properties of phenazinium dyes are sensitive to their molecular structure and environment. For many phenazine (B1670421) derivatives, an increase in excited singlet lifetime and fluorescence quantum yield is observed as the polarity of the solvent increases. This is often attributed to decreased intersystem crossing in more polar solvents. The amino moieties on the phenazinium core are known to improve fluorescence efficiency by suppressing non-radiative relaxation processes.

Table 2: Fluorescence Quantum Yields of Representative Dyes

Compound Solvent Fluorescence Quantum Yield (Φ_f)
Fluorescein 0.1 M NaOH 0.95
Rhodamine 6G Ethanol 0.95
Phenazinone Derivative (PZ1) Not Specified 0.03
Phenazinone Derivative (PZ2) Not Specified 0.04
Phenazinone Derivative (PZ3) Not Specified 0.05

Non-radiative relaxation processes compete with fluorescence and reduce the fluorescence quantum yield. These processes include internal conversion and vibrational relaxation. Internal conversion is a radiationless transition between electronic states of the same multiplicity (e.g., S₁ → S₀). Vibrational relaxation is the rapid loss of excess vibrational energy as the excited molecule collides with solvent molecules, leading to relaxation to the lowest vibrational level of the excited state. The rates of these non-radiative decay pathways can be influenced by solvent polarity, with non-radiative decay rates sometimes varying by an order of magnitude or more with changes in the solvent.

Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity, most commonly from the first excited singlet state (S₁) to the first excited triplet state (T₁). The efficiency of ISC is a critical factor in the photochemical reactivity of many dyes, as the long-lived triplet state is often the primary photoactive species.

For phenothiazinium dyes, a class of compounds structurally related to phenaziniums, the generation of triplet excited states occurs via intersystem crossing. The mechanism and efficiency of ISC can be strongly dependent on the environment. For instance, in aqueous solution, ISC may be mediated by vibronic spin-orbit coupling, while in a DNA environment, an additional pathway driven by electronic spin-orbit coupling can enhance ISC. The triplet quantum yields (Φ_T) for phenosafranin have been reported to be in the range of 0.21-0.50, indicating a significant efficiency of triplet state formation. The triplet state is a key intermediate in the generation of reactive oxygen species, such as singlet oxygen, which is important for applications like photodynamic therapy. azom.com

Photochemical Reactivity and Stability

The photochemical reactivity of this compound is largely determined by the properties of its excited states, particularly the triplet state. Upon excitation, the dye can participate in various photochemical reactions, including photooxidation and photoreduction. The photostability of the dye, or its resistance to degradation upon exposure to light, is a crucial parameter for many of its applications. High photostability is a known characteristic of many phenazine dyes. However, photodegradation can occur, often through reactions with photogenerated reactive species. The quantum yield of photodegradation is a measure of the efficiency of these degradation processes.

Photoinduced electron transfer (PET) is a fundamental photochemical process where an electronically excited molecule either donates or accepts an electron from another molecule. Phenazinium dyes, with their electron-deficient aromatic system in the excited state, can act as potent electron acceptors in PET reactions.

In a typical PET process involving a phenazinium dye as the acceptor, the excited dye molecule ([Pz]*) interacts with an electron donor (D), leading to the formation of a radical ion pair:

[Pz]* + D → [Pz]•⁻ + D•⁺

The efficiency of this process depends on the thermodynamic driving force, which is related to the redox potentials of the dye and the donor, as well as the reorganization energy of the system. The kinetics of PET reactions can be complex and may not always follow simple first-order behavior, particularly in heterogeneous systems. PET is a key mechanism in the quenching of fluorescence and is the basis for the design of fluorescent probes for various analytes.

In-depth Analysis of this compound Reveals Data Scarcity

A thorough investigation into the photophysical and photochemical properties of the chemical compound this compound has revealed a significant lack of specific data in publicly accessible scientific literature. Despite extensive searches for detailed research findings on its photostability, degradation under irradiation, and the influence of various environmental factors on its spectral properties, no specific studies pertaining to this exact molecule could be located.

The inquiry, which aimed to construct a detailed article based on a predefined scientific outline, was unable to source the necessary empirical data for the following sections:

Influence of Environmental Factors on Photophysical Properties

Aggregation-Induced Emission Phenomena:There is no available research indicating whether this compound exhibits aggregation-induced emission.

Research often focuses on more common, structurally related compounds such as the isomers found in the commercial dye Safranin O. However, these isomers possess different substitution patterns on the phenazine core, and their properties cannot be directly attributed to this compound. Due to the strict requirement to only include information on the specified compound, no data from related molecules could be used.

Consequently, the generation of an article with the requested detailed scientific content and data tables for this compound is not possible at this time. Further experimental research would be required to characterize the photophysical and photochemical mechanisms of this specific compound.

Electrochemical Behavior and Redox Characteristics of 3,7 Diamino 2,5 Dimethylphenazin 5 Ium

Electrochemical Redox Mechanisms

The redox behavior of 3,7-diaminophenazinium compounds is centered on the phenazine (B1670421) core, which can undergo reversible reduction and oxidation reactions. These processes typically involve the transfer of electrons to and from the conjugated system, often coupled with protonation/deprotonation of the amino substituents, especially in aqueous media.

The oxidation of the 3,7-diaminophenazinium cation is generally a challenging process as the phenazinium ring is already in an oxidized state. Further oxidation would involve the removal of electrons from the aromatic system or the amino groups, which would require high potentials and could lead to irreversible degradation of the molecule. In some contexts, such as electropolymerization, an anodic peak can be observed, which is attributed to the oxidation of the parent monomer, leading to the formation of a polymer film on the electrode surface. For instance, in the electropolymerization of Safranin O, an anodic peak is observed at approximately +0.457 V, which decreases with successive cycles as the polymer film grows.

The reduction of the 3,7-diaminophenazinium cation is the more commonly studied and electrochemically accessible process. It typically proceeds in a two-electron, two-proton step to yield the corresponding dihydrophenazine derivative. This transformation involves the conversion of the quinonoid-imine structure of the phenazinium cation to a fully aromatic diaminodihydrophenazine. The formal potential for this reduction is a key characteristic of the specific compound and is influenced by the nature and position of the substituents on the phenazine core. For related compounds like Phenosafranine, this redox process is well-documented and forms the basis of its use as a redox indicator, transitioning from a colored oxidized form to a colorless reduced form. rmreagents.com

The general reduction pathway can be represented as:

Phenazinium Cation (Oxidized) + 2e⁻ + 2H⁺ ⇌ Dihydrophenazine (Reduced)

This reversible two-electron transfer is a characteristic feature of many phenazine-based dyes.

Cyclic Voltammetry (CV) for Redox Potential Determination and Reaction Kinetics

Cyclic voltammetry is a powerful technique to investigate the redox properties of electroactive species like 3,7-Diamino-2,5-dimethylphenazin-5-ium. By scanning the potential of an electrode and measuring the resulting current, CV provides information on the redox potentials, the number of electrons transferred, and the kinetics of the electron transfer process.

For analogous compounds, such as Safranin O and Phenosafranine, cyclic voltammetry reveals a quasi-reversible redox behavior. researchgate.netresearchgate.net The reduction potentials for different safranine isomers have been determined to be in the range of -272 to -315 mV versus the Standard Hydrogen Electrode (SHE). nih.govplos.org The formal potential of immobilized phenosafranine has been reported to be -286 mV near pH 7. acs.org These values are influenced by the specific substituents on the phenazine ring. The methyl groups at the 2 and 5 positions in this compound are expected to have an electron-donating effect, which could potentially shift the reduction potential to more negative values compared to the unsubstituted parent compound.

A typical cyclic voltammogram for a 3,7-diaminophenazinium derivative shows a cathodic peak corresponding to the reduction of the phenazinium cation and an anodic peak on the reverse scan corresponding to the re-oxidation of the reduced species. The separation between the peak potentials (ΔEp) provides insight into the reversibility of the redox reaction.

CompoundMethodRedox Potential (vs. SHE)Reference
Safranin Isomer IPotentiometry-315 mV nih.govplos.org
Safranin Isomer IIPotentiometry-272 mV nih.govplos.org
Safranin Isomer IIIPotentiometry-276 mV nih.govplos.org
Phenosafranine (immobilized)Spectrophotometry-286 mV acs.org

This table presents data for related compounds to infer the properties of this compound.

Spectroelectrochemical Studies (UV-Vis-NIR/Electrochemistry Coupled)

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide simultaneous information about the changes in the electronic structure of a molecule as its redox state is altered. For colored compounds like phenazinium dyes, coupling UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy with electrochemistry is particularly insightful.

By monitoring the UV-Vis absorption spectrum as the potential applied to the electrode is swept, it is possible to directly correlate the electrochemical events (peaks in the voltammogram) with changes in the electronic absorption of the molecule. The oxidized form of 3,7-diaminophenazinium compounds is intensely colored due to the extended π-conjugation of the phenazinium cation, resulting in strong absorption in the visible region. For instance, Safranin O isomers exhibit absorption maxima between 516 nm and 524 nm. nih.gov Upon reduction to the dihydrophenazine form, the conjugation is disrupted, leading to a loss of color and a shift in the absorption spectrum to the UV region. This distinct color change is the principle behind their use as redox indicators. rmreagents.com

Spectroelectrochemistry allows for the in-situ monitoring of the formation and disappearance of the oxidized and reduced species at the electrode surface or in the diffusion layer. This provides a powerful tool to study the kinetics of the redox reactions and to identify any intermediate species that may be formed. By applying a potential at which either the oxidation or reduction occurs, the corresponding spectral changes can be followed as a function of time, providing kinetic data. This technique is also invaluable for confirming the identity of the products of the electrochemical reaction.

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrode systems. nih.govneware.net It provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer kinetics, diffusion, and capacitance. nih.govmtak.hu By applying a small amplitude AC potential perturbation over a wide range of frequencies, the impedance of the system is measured, offering insights into the construction and behavior of modified electrode surfaces. ucla.edubiologic.net

In the context of electrodes modified with this compound, EIS is employed to characterize the successful immobilization of the compound onto an electrode surface and to understand the resulting changes in the interfacial electron transfer properties. The analysis is typically performed in the presence of a redox probe, such as an equimolar solution of [Fe(CN)₆]³⁻/⁴⁻, which provides a well-defined electrochemical response. mdpi.com

The data obtained from EIS measurements are commonly visualized in a Nyquist plot, which represents the imaginary part of the impedance (-Z") versus the real part (Z') over a range of frequencies. nih.gov A typical Nyquist plot for a modified electrode exhibits a semicircle at high frequencies and a linear portion at low frequencies. The diameter of the semicircle corresponds to the charge-transfer resistance (Rct), a key parameter that quantifies the resistance to the flow of electrons between the electrode and the redox probe in the solution. nih.govresearchgate.net The linear part is associated with the diffusion-controlled process of the redox species to the electrode surface, known as Warburg impedance (W). nih.gov

To analyze the impedance data quantitatively, an electrical equivalent circuit is used to model the electrochemical cell. nih.gov The most common model is the Randles equivalent circuit, which includes the solution resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and the Warburg impedance (W). researchgate.net The Cdl represents the capacitance of the electrical double layer formed at the electrode-electrolyte interface.

Modification of an electrode surface with this compound typically leads to significant changes in the EIS spectrum compared to the bare electrode. The binding of the organic molecule to the surface alters the interface, which in turn affects the Rct value. An increase in the Rct value often indicates that the immobilized layer acts as a barrier to the electron transfer of the redox probe. Conversely, if the modifying layer is electroactive and facilitates electron transfer, a decrease in Rct might be observed. nih.gov

Interactive Table 1: Illustrative EIS Data for a Modified Electrode

The following table presents example data derived from Nyquist plots for a bare electrode and one modified with a phenazine derivative, illustrating the impact of surface modification on the charge-transfer resistance.

Electrode TypeRedox ProbeRct (Ω)Cdl (µF)
Bare Glassy Carbon Electrode5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl25015
Modified Electrode5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl120025

Note: The data in this table are illustrative examples based on typical findings for electrodes modified with organic dye molecules and are not direct experimental results for this compound.

The detailed research findings from EIS studies on similar phenazine-modified electrodes show that the impedance spectra can be influenced by factors such as the pH of the electrolyte and the applied potential. nih.gov For instance, the protonation state of the amino groups on the phenazine ring can alter the surface charge and the interaction with the redox probe, thereby modulating the interfacial charge transfer resistance.

Interactive Table 2: Key Parameters in the Randles Equivalent Circuit and Their Physical Significance

This table summarizes the components of the Randles circuit used to model the EIS data and their physical meaning in the electrochemical system.

ParameterNamePhysical Interpretation
RsSolution ResistanceThe resistance of the electrolyte solution between the working and reference electrodes.
RctCharge-Transfer ResistanceThe resistance to the transfer of electrons across the electrode-electrolyte interface. ucla.edu
CdlDouble-Layer CapacitanceThe capacitance created by the layer of ions that accumulates at the electrode surface.
WWarburg ImpedanceRepresents the impedance related to the diffusion of the redox species to the electrode.

Molecular Interactions of 3,7 Diamino 2,5 Dimethylphenazin 5 Ium with Biomolecules

Binding Interactions with Nucleic Acids (DNA and RNA)

Phenazinium dyes are well-known for their affinity for nucleic acids, with their planar tricyclic ring system being conducive to intercalation between the base pairs of DNA and RNA. The positive charge on the phenazinium core further facilitates these interactions through electrostatic attraction to the negatively charged phosphate (B84403) backbone of nucleic acids.

The primary mode of binding for many phenazinium dyes to DNA is through intercalation, where the planar aromatic ring system inserts itself between the stacked base pairs of the nucleic acid duplex. This mode of interaction is supported by spectroscopic and viscometric studies on related compounds like phenosafranin (B118193) and safranin T. Upon intercalation, a bathochromic (red) shift in the absorption spectrum of the dye is typically observed, which is indicative of the transfer of the dye from a polar aqueous environment to the nonpolar interior of the DNA helix.

Studies on analogous phenazinium dyes suggest that the extent of intercalation can be influenced by the steric hindrance of substituents on the phenazinium ring. Dyes with bulkier substitutions tend to intercalate to a lesser extent. Given the presence of two methyl groups on the phenazinium core of 3,7-Diamino-2,5-dimethylphenazin-5-ium, its intercalative binding affinity might be modulated compared to unsubstituted phenazinium compounds.

The process of intercalation leads to structural changes in the DNA, such as the unwinding and lengthening of the double helix to accommodate the intercalating molecule. This distortion of the DNA structure can interfere with cellular processes like DNA replication and transcription.

Table 1: Spectroscopic Changes Observed Upon Intercalation of Phenazinium Dyes with DNA

Phenazinium DyeAbsorption ChangeWavelength Shift (nm)Reference
Phenosafranin (PSF)Hypochromism17 (red shift)
Safranin T (ST)Hypochromism15 (red shift)
Safranin O (SO)Hypochromism18 (red shift)

Electrostatic Interactions with Phosphate Backbones

As a cationic molecule, this compound is expected to engage in significant electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. This electrostatic attraction is a crucial component of the initial binding and stabilization of the dye-DNA complex. The effect of ionic strength on the binding of related phenazinium dyes to DNA has demonstrated the importance of these electrostatic forces; an increase in salt concentration typically weakens the binding affinity by shielding the phosphate charges.

These long-range electrostatic interactions are often the initial contact point between the cationic dye and the DNA molecule, facilitating the subsequent, more specific intercalation event.

While intercalation and electrostatic interactions are dominant, hydrogen bonding and hydrophobic forces also play a role in the binding of phenazinium derivatives to nucleic acids. The amino groups at the 3 and 7 positions of this compound can potentially act as hydrogen bond donors, forming hydrogen bonds with acceptor atoms on the nucleic acid bases or the phosphate-sugar backbone.

Thermodynamic studies of the binding of phenosafranin and safranin O to DNA have revealed that the binding reactions are typically exothermic and driven by a combination of negative enthalpy and large positive entropy changes. The negative enthalpy change can be attributed to the favorable stacking interactions and potential hydrogen bond formation, while the positive entropy change is likely due to the release of counterions and water molecules upon binding. The negative heat capacity values obtained in these studies suggest a significant contribution from hydrophobic interactions to the binding process.

Investigations into the binding of phenazinium dyes like phenosafranin and safranin O have indicated a degree of sequence selectivity, with a preference for guanine-cytosine (G-C) rich regions of DNA. The binding affinities for G-C polynucleotides have been found to be higher than for adenine-thymine (A-T) polynucleotides. This selectivity may arise from more favorable stacking interactions or specific hydrogen bonding opportunities with the G-C base pairs. However, it is important to note that these dyes can also bind to A-T regions, indicating that the binding is not strictly sequence-specific.

Table 2: Binding Affinities of Phenazinium Dyes to Different DNA Sequences

Phenazinium DyeDNA SequenceBinding Affinity (K, M-1)Reference
Phenosafraninpoly(dG-dC)·poly(dG-dC)4.5 x 105
Phenosafraninpoly(dA-dT)·poly(dA-dT)1.2 x 105
Safranin Opoly(dG-dC)·poly(dG-dC)2.8 x 105
Safranin Opoly(dA-dT)·poly(dA-dT)0.9 x 105

Effect of Nucleic Acid Conformation on Binding

The conformation of the nucleic acid can significantly influence the binding of intercalating agents. For instance, studies with safranin T have shown that it binds with high affinity to single-stranded polyriboadenylic acid (ss poly-A), but does not interact with the double-stranded (ds) form. This suggests that the accessibility of intercalation sites is a critical factor. The flexibility of single-stranded nucleic acids may provide more favorable binding pockets for the dye.

It is plausible that this compound would also exhibit preferential binding to more flexible or accessible nucleic acid structures. The B-form of DNA, with its major and minor grooves, is the canonical structure for intercalation. However, variations in DNA conformation, such as those induced by supercoiling or the presence of non-canonical structures, could potentially alter the binding affinity and mode of this compound.

Interactions with Proteins

The interaction of phenazine (B1670421) compounds with proteins is less well-characterized than their interaction with nucleic acids. However, some studies suggest that phenazines can interact with and modify proteins. For example, it has been reported that phenazines can form conjugates with biogenic thiols and crosslink proteins, which may be a contributing factor to their biological activities.

The reactivity of the phenazine ring system, particularly under redox conditions, could lead to covalent interactions with certain amino acid residues. The amino and methyl substituents on this compound could also influence its interaction with proteins through hydrogen bonding or hydrophobic interactions. Given the general lack of specific data, further research is needed to elucidate the precise nature of the interactions between this compound and various proteins.

Research Findings on this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the molecular interactions between the chemical compound this compound and various biomolecules. Despite targeted searches for data on its protein binding, thermodynamic and kinetic profiles, and spectroscopic behavior upon interaction with biological macromolecules, no specific research findings for this particular compound could be identified.

The initial investigation sought to detail the molecular interactions of this compound, a phenazinium derivative, with a focus on its binding to proteins. The intended scope was to explore the nuances of both specific and non-specific protein binding, the influence of different amino acid residues on these interactions, and to quantify the binding stoichiometry and affinity.

Furthermore, the planned analysis was to delve into the mechanistic insights of molecular recognition, including a thermodynamic analysis of the binding processes and kinetic studies of the association and dissociation rates. The role of spectroscopic probing in elucidating these molecular interactions was also slated for discussion.

However, the scientific databases and scholarly articles accessed did not yield specific data pertaining to this compound. Information was available for structurally related compounds, such as 3,7-Diamino-5-phenylphenazin-5-ium, but the presence of the dimethyl groups at the 2 and 5 positions of the phenazine core in the requested compound suggests that its interaction profile with biomolecules would be distinct and cannot be extrapolated from its analogues.

Consequently, the following sections of the proposed article outline remain unaddressed due to the absence of available research data:

Spectroscopic Probing of Molecular Interactions

This lack of information highlights a potential area for future research. The study of how specific substitutions on the phenazinium scaffold, such as the dimethyl groups in this compound, modulate interactions with biomolecules could provide valuable insights into the rational design of new therapeutic agents or molecular probes. Until such research is conducted and published, a detailed and scientifically accurate article on the molecular interactions of this specific compound cannot be generated.

Fluorescence Quenching and Enhancement Studies

No studies reporting the fluorescence quenching or enhancement of this compound upon interaction with biomolecules have been found.

UV-Vis Titration Experiments for Binding Isotherms

There are no available UV-Vis titration data to determine the binding isotherms for the interaction of this compound with biomolecules.

NMR Perturbation Studies for Binding Site Identification

No NMR perturbation studies have been published that would allow for the identification of binding sites of this compound on biomolecules.

Computational and Theoretical Investigations of 3,7 Diamino 2,5 Dimethylphenazin 5 Ium

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of 3,7-Diamino-2,5-dimethylphenazin-5-ium. These methods, rooted in the principles of quantum mechanics, provide detailed information about molecular orbitals, electron distribution, and energetic properties.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of medium to large-sized molecules like this compound due to its favorable balance between accuracy and computational cost. DFT calculations have been successfully employed to investigate the ground state structural and vibrational properties of the closely related Safranin O. nih.gov

In a typical DFT study of a phenazinium dye, the geometry of the molecule is optimized to find its lowest energy conformation. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Following geometry optimization, the electronic properties can be analyzed. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a qualitative understanding of the molecule's electronic excitation properties and its chemical reactivity. For dye molecules, the HOMO and LUMO are often delocalized across the phenazinium core, which is characteristic of chromophores.

Time-dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption spectra. acs.org TD-DFT calculations can provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. acs.org For Safranin O, TD-DFT calculations have been used to interpret its electronic absorption spectra. acs.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category.

For a molecule like this compound, ab initio calculations can be used to obtain highly accurate energetic data, such as heats of formation and reaction energies. They are also valuable for calculating spectroscopic properties, including vibrational frequencies and electronic excitation energies. While full ab initio calculations on such a large molecule can be computationally expensive, they can be used to benchmark the results obtained from more computationally efficient methods like DFT.

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the molecular orbitals. Larger basis sets provide a more accurate description of the electronic structure but also increase the computational cost. For molecules containing elements from the second and third rows of the periodic table, Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.

For DFT calculations on Safranin O, the B3LYP functional combined with the 6-311+G(d,p) basis set has been shown to provide results that are in good agreement with experimental data for vibrational spectra. nih.govacs.org The choice of basis set represents a compromise between accuracy and computational efficiency. For very large systems or for high-throughput screening, smaller basis sets may be employed, while for high-accuracy benchmark calculations, larger and more flexible basis sets are necessary.

Method Basis Set Properties Investigated Reference
DFT (B3LYP)6-311+G(d,p)Ground state structure, vibrational properties nih.gov
TD-DFT (B3LYP)6-311+G(d,p)Excited states, electronic absorption spectra acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of intermolecular interactions.

For this compound, MD simulations can be used to investigate its behavior in solution. This includes studying its hydration shell, its conformational flexibility, and its tendency to form aggregates. In the case of Safranin O, MD simulations have been used to understand its aggregation behavior in aqueous solutions, which is a crucial aspect of its application as a biological stain and in other areas. researchgate.net These simulations have provided insights into the formation of dimers and larger aggregates, revealing the preferred orientations and intermolecular forces that drive the aggregation process. boisestate.edu

MD simulations can also be used to study the interactions of the dye with other molecules, such as proteins or DNA. This is particularly relevant for understanding its mechanism of action as a biological stain. By simulating the dye in the presence of a biomolecule, it is possible to identify the binding sites and to characterize the nature of the interactions (e.g., electrostatic, van der Waals, hydrogen bonding).

Prediction of Spectroscopic Parameters (e.g., Absorption and Emission Wavelengths)

The prediction of spectroscopic parameters is a key application of computational chemistry in the study of dye molecules. As mentioned earlier, TD-DFT is a powerful tool for predicting UV-Vis absorption spectra. acs.org By calculating the energies of the lowest electronic transitions, it is possible to predict the wavelength of maximum absorption (λmax). These predictions can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions responsible for the observed color.

For Safranin O, TD-DFT calculations have been used to predict its absorption spectrum, and the results have been found to be in good agreement with experimental measurements. acs.org The calculations have also helped to assign the observed absorption bands to specific electronic transitions.

Predicting emission wavelengths (fluorescence) is more challenging than predicting absorption wavelengths, as it involves the excited state geometry, which can be different from the ground state geometry. However, computational methods have been developed to optimize the geometry of the first excited state and to calculate the energy of the emission from this state. These calculations can provide valuable insights into the fluorescence properties of this compound. The photophysical properties, including fluorescence, of Safranin O have been investigated in different solvent environments, revealing a strong dependence on the solvent polarity. nih.gov

Spectroscopic Parameter Computational Method Key Findings for Safranin O References
Absorption Wavelength (λmax)TD-DFTGood agreement with experimental spectra. acs.orgnih.gov
Emission WavelengthExcited state geometry optimization and energy calculationStrong solvent-dependent shifts in fluorescence. nih.govplos.org

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the potential energy surface of a reaction and to identify the most likely reaction pathway.

For a molecule like this compound, computational modeling could be used to study a variety of reactions, including its synthesis, its degradation, and its reactions with other molecules. For example, DFT calculations could be used to investigate the mechanism of the oxidative coupling reactions that are often used to synthesize phenazinium dyes.

Computational Approaches for Predicting Molecular Recognition (e.g., Docking Studies)

Computational and theoretical investigations are pivotal in modern medicinal chemistry and materials science for predicting and understanding molecular interactions. Among these methods, molecular docking is a prominent in silico technique used to forecast the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This approach is particularly valuable for predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, like a protein or a nucleic acid.

As of the latest literature surveys, specific molecular docking studies focusing exclusively on this compound are not extensively reported in publicly accessible scientific databases. However, the principles of molecular docking can be described to illustrate how such an investigation would be conducted and the nature of the insights it would provide.

The primary goal of molecular docking is to simulate the binding process and to calculate the binding affinity of the ligand to the target. A higher binding affinity, often represented by a more negative binding energy score (typically in kcal/mol), suggests a more stable and favorable interaction. The process involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the biological target (e.g., an enzyme or a DNA strand) is obtained, often from crystallographic or NMR studies available in databases like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges.

Preparation of the Ligand: A 3D model of the ligand, in this case, this compound, is generated and its geometry is optimized to find the most stable conformation.

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor. The program then explores a vast number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: A scoring function is used to estimate the binding energy for each generated pose. The poses with the lowest energy scores are considered the most likely binding modes. These are then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For a hypothetical study of this compound, researchers would select potential biological targets based on the compound's known or suspected activities. For instance, given the structural similarity of phenazinium compounds to molecules that interact with DNA, a likely target for a docking study would be a specific DNA sequence or a DNA-associated enzyme like topoisomerase.

The results of such a hypothetical docking study could be presented in a table format, detailing the predicted binding affinities and key interactions.

Hypothetical Docking Results for this compound with Various Biological Targets

Disclaimer: The following data is purely illustrative and does not represent the results of actual experiments. It is provided to demonstrate how findings from molecular docking studies are typically presented.

Target Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Human Topoisomerase I-8.5Asp533, Arg364Hydrogen Bond, Pi-Cation
B-DNA dodecamer-7.9Guanine (G4), Cytosine (C5)Intercalation, Electrostatic
Acetylcholinesterase-6.2Trp84, Tyr334Pi-Pi Stacking
Casein Kinase 2-9.1Val116, Lys68Hydrogen Bond, Hydrophobic

In this hypothetical table, this compound is shown to have a strong predicted binding affinity for Casein Kinase 2 and Human Topoisomerase I. The table also indicates the specific amino acid or nucleotide residues within the binding site that are predicted to form stabilizing interactions with the ligand, as well as the nature of these chemical interactions. Such data, were it derived from actual studies, would be invaluable for guiding further experimental validation and for the rational design of new derivatives with improved potency and selectivity.

Degradation Pathways and Environmental Fate of Phenazinium Compounds

Photodegradation Mechanisms of 3,7-Diamino-2,5-dimethylphenazin-5-ium

Photodegradation, or the breakdown of compounds by light, is a critical pathway for the removal of colored pollutants from aquatic environments. This process can be influenced by several factors, including the wavelength of light and the presence of photocatalysts.

Interactive Table: Factors Affecting Photodegradation of Safranin T

ParameterConditionEffect on DegradationReference
Photocatalyst Fe-ZnO NPs99% degradation in 60 min mdpi.com
TiO299% degradation mdpi.com
ZnO80.3% degradation mdpi.com
Light Source Solar LightEffective with photocatalyst mdpi.com
pH 11Optimized for Fe-ZnO mdpi.com

Biodegradation Pathways and Microbial Metabolism

Biodegradation offers an environmentally friendly and cost-effective approach to the remediation of dye-contaminated wastewater. This process relies on the metabolic activity of microorganisms to break down complex organic molecules.

The biodegradation of dyes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. For many complex dyes, a combination of both processes is often most effective. Anaerobic conditions are typically required for the initial breakdown of the dye structure, particularly the cleavage of azo bonds by enzymes like azoreductases, leading to the formation of aromatic amines. mdpi.com These intermediates are often colorless but can still be toxic and are subsequently mineralized, ideally to carbon dioxide, water, and inorganic ions, under aerobic conditions. mdpi.comnih.gov Fungi, such as various species of Aspergillus and Alternaria, have demonstrated the ability to decolorize Safranin-O, a related compound, through both biosorption and enzymatic degradation. rdd.edu.iq

The identification of metabolites formed during biodegradation is key to understanding the degradation pathway and ensuring the detoxification of the parent compound. While specific metabolites for this compound have not been documented, studies on the biodegradation of other dyes provide a general framework. For instance, the degradation of the azo dye Direct Red 81 has been shown to proceed through either symmetric or asymmetric cleavage of the azo bonds, resulting in various aromatic amine intermediates. nih.gov It is anticipated that the biodegradation of this compound would involve the enzymatic breakdown of the phenazinium ring, leading to the formation of simpler aromatic and aliphatic compounds.

A variety of microbial strains have been identified for their ability to degrade dyes. Bacteria such as Bacillus subtilis, Brevibacillus borstelensis, and Bacillus firmus have been used in consortia to effectively decolorize and degrade reactive dyes. researchgate.net Fungal species, including Aspergillus niger, are also efficient in dye removal. rdd.edu.iq The key enzymes involved in the initial steps of degradation are often oxidoreductases, such as laccases, manganese peroxidases, and azoreductases. nih.govmdpi.com These enzymes exhibit broad substrate specificity, allowing them to act on a wide range of dye structures. The degradation of Safranin has been achieved using bacteria isolated from dye-contaminated soil, highlighting the potential of naturally occurring microorganisms in bioremediation. bgu.ac.il

Interactive Table: Microorganisms Involved in the Degradation of Safranin and Related Dyes

MicroorganismDye DegradedKey FindingsReference
Aspergillus nigerSafranin-OEfficient in dye removal rdd.edu.iq
Alternaria spp.Safranin-OLower efficiency than A. niger rdd.edu.iq
Bacterial ConsortiaSafraninEffective decolorization bgu.ac.il
Paramecium caudatumAzo dyesHigh decolorization potential mdpi.com

Chemical Degradation in Environmental Matrices

The breakdown of phenazinium compounds in the environment is governed by several chemical processes. These dyes are engineered for stability, which can contribute to their persistence. core.ac.uk However, under specific environmental conditions, they are susceptible to degradation through hydrolytic and oxidative pathways.

Hydrolytic Stability

Oxidative Degradation Mechanisms

Oxidative degradation is a significant pathway for the breakdown of phenazinium dyes in the environment. This process involves the reaction of the dye molecule with strong oxidizing agents, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). These reactive species can be generated through various advanced oxidation processes (AOPs), which can occur naturally or in engineered water treatment systems.

Research on the degradation of Safranin T has shown that it can be effectively degraded by several oxidative methods, including electrochemical processes and photochemical AOPs like TiO₂ photocatalysis, UV/H₂O₂, and photo-Fenton systems. In electrochemical systems, electrogenerated active chlorine species can efficiently eliminate the dye. Photochemical processes, on the other hand, rely on the generation of highly reactive hydroxyl radicals to attack the dye molecule. This attack can lead to the cleavage of the chromophoric group, resulting in the decolorization of the dye, and further oxidation can lead to the mineralization of the compound into carbon dioxide, water, and inorganic ions.

The degradation of Safranin T has been found to follow pseudo-first-order kinetics in many studies, with the rate of degradation being influenced by factors such as the initial dye concentration, pH, and the concentration of the oxidizing agent. For instance, in a UV/H₂O₂ system, the rate of degradation is dependent on the concentration of hydrogen peroxide. Similarly, in photocatalytic systems using TiO₂, the degradation rate is affected by the catalyst dosage and the solution's pH. Studies have shown that the degradation of safranin is often more efficient in alkaline conditions.

Environmental Transport and Partitioning Behavior

The movement and distribution of phenazinium compounds in the environment are largely dictated by their physical and chemical properties, particularly their interaction with soil and sediment, as well as their behavior in water.

Adsorption and Desorption in Soil and Sediments

Adsorption to soil and sediment particles is a primary factor influencing the environmental mobility of phenazinium dyes. As cationic dyes, they exhibit a strong affinity for negatively charged surfaces, which are abundant in many environmental matrices like clay minerals and organic matter in soil. This electrostatic attraction leads to significant adsorption, which can limit their transport in surface and groundwater.

Studies on the adsorption of Safranin T onto various natural and modified adsorbents have demonstrated its high adsorption capacity. The process is influenced by several factors, including the pH of the solution, the initial dye concentration, and the nature of the adsorbent. The adsorption of safranin often fits well with the Langmuir and Freundlich isotherm models, indicating a monolayer or heterogeneous surface adsorption, respectively. The kinetics of adsorption are frequently described by a pseudo-second-order model, suggesting that chemisorption may play a role in the binding process.

The following table summarizes the maximum adsorption capacities of Safranin T on various adsorbents as reported in the literature:

AdsorbentMaximum Adsorption Capacity (mg/g)Optimal pH
Natural Fine Soil12509
Modified Red Mud89.4Not specified
Olive Leaves PowderNot specified> 5
Natural Zeolites (Heulandite)Higher than clinoptilolite and phillipsiteNeutral to alkaline

Desorption studies indicate that the adsorbed dye can be released back into the solution under certain conditions, such as changes in pH. For example, the use of acidic solutions has been shown to be effective in desorbing safranin from some adsorbents.

Volatilization and Aqueous Solubility Factors

Volatilization , the process of a substance converting from a solid or liquid to a gaseous state, is not considered a significant environmental transport pathway for phenazinium compounds. These dyes are salts with high molecular weights and are non-volatile under normal environmental conditions. A Material Safety Data Sheet for a safranin stain solution reports a vapor pressure of 40 mm Hg at 19 °C for the solution, which is primarily driven by the solvent components (water and alcohol) rather than the dye itself. westliberty.edu The inherent low volatility of the dye solid means that its contribution to air pollution is negligible.

Aqueous solubility is a critical factor in the environmental fate of these compounds. Phenazinium dyes like Safranin T are readily soluble in water. wikipedia.org This high solubility facilitates their transport in aquatic systems. However, the actual concentration in the aqueous phase will be significantly influenced by the strong tendency of these cationic dyes to adsorb to suspended particles and sediments. The solubility of Safranin O has been reported as 1 mg/mL in water. sigmaaldrich.com This high water solubility, coupled with low volatility, indicates that these compounds will predominantly partition to the aqueous and solid phases in the environment, rather than the atmospheric compartment.

Applications of 3,7 Diamino 2,5 Dimethylphenazin 5 Ium in Chemical Biology and Advanced Materials Research

Fluorescent Probes and Stains for Biological Imaging Research

There is no specific information regarding the use of 3,7-Diamino-2,5-dimethylphenazin-5-ium for:

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